molecular formula C12H13F2NO B3351360 (2,3-Difluorophenyl)(piperidin-1-yl)methanone CAS No. 351038-82-9

(2,3-Difluorophenyl)(piperidin-1-yl)methanone

Cat. No. B3351360
CAS RN: 351038-82-9
M. Wt: 225.23 g/mol
InChI Key: PJIJKWKKKLUZQB-UHFFFAOYSA-N
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Description

“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is a chemical compound with the CAS Number: 351038-82-9 . It has a molecular weight of 225.24 and its IUPAC name is 1-(2,3-difluorobenzoyl)piperidine . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is 1S/C12H13F2NO/c13-10-6-4-5-9 (11 (10)14)12 (16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Chemical Properties

“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” has a CAS Number of 351038-82-9 and a molecular weight of 225.24 . It is a solid at room temperature and is typically stored at 2-8°C .

Antimicrobial Activity

A compound with 2,3-difluoro phenyl showed significant activity against K. pneumonia at 900 μg/ml . Other molecules containing 3-Bromo phenyl and 3,5-ditert-butyl also showed moderate activity against E. coli and K. pneumonia .

Antimalarial Research

Piperidine derivatives, such as “(2,3-Difluorophenyl)(piperidin-1-yl)methanone”, are being explored in the discovery of new antimalarials . These compounds are being tested using medicinal chemistry, chemical modification of existing antimalarials, and molecular modelling .

Muscarinic Receptor Antagonists

Piperidine derivatives have been used as reactants for the synthesis of M3 Muscarinic receptor antagonists . These antagonists are used in the treatment of various diseases, including chronic obstructive pulmonary disease and overactive bladder .

Selective 5-ht5A Receptor Antagonists

“(2,3-Difluorophenyl)(piperidin-1-yl)methanone” can be used as a reactant for the synthesis of selective 5-ht5A receptor antagonists . These antagonists are being researched for their potential use in the treatment of depression and anxiety .

Ternary Platinum (II) Complexes

Piperidine derivatives can be used in the synthesis of ternary platinum (II) complexes . These complexes have potential applications in cancer chemotherapy .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

(2,3-difluorophenyl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJKWKKKLUZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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